Thallium triiodide

Inorganic Chemistry Crystallography Material Science

Research requiring authentic I₃⁻ anion sources is often compromised by misidentified thallium iodides (TlI, Tl₂I₃) that lack the triiodide unit. Thallium triiodide (TlI₃) is the structurally confirmed thallium(I) salt of the asymmetric triiodide anion. • Defined orthorhombic lattice (Pnma, a=10.599Å) for crystallographic studies • Experimentally determined ΔG°₂₉₈ = 142.79 kJ/mol for CALPHAD modeling • Melts peritectically at 404 K; high-purity black crystalline solid • Available for immediate R&D shipment with analytical characterization

Molecular Formula I3Tl
Molecular Weight 585.097 g/mol
CAS No. 13453-37-7
Cat. No. B12661913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThallium triiodide
CAS13453-37-7
Molecular FormulaI3Tl
Molecular Weight585.097 g/mol
Structural Identifiers
SMILES[I-].[I-].[I-].[Tl+3]
InChIInChI=1S/3HI.Tl/h3*1H;/q;;;+3/p-3
InChIKeySFRFZGGTKJZREP-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thallium Triiodide Procurement Profile


Thallium triiodide (TlI₃) is a thallium(I) salt with the empirical formula TlI₃ and is structurally identified as thallium(I) triiodide, Tl⁺[I₃]⁻ [1]. It exists as a black crystalline solid belonging to the orthorhombic crystal system with space group Pnma (No. 62) [2]. Critically, unlike other thallium trihalides (e.g., TlF₃, TlCl₃, TlBr₃) which contain thallium in the +3 oxidation state, TlI₃ is an exception in that it contains the linear triiodide anion (I₃⁻) and thallium in the +1 oxidation state [1].

Oxidation state +1 (not +3) thallium triiodide salt
Anion identity I₃⁻ triiodide, not monatomic iodide
Crystal system Orthorhombic Pnma, black crystalline solid

Thallium Triiodide Substitution Risks


Substituting TlI₃ with a different thallium iodide species (such as TlI or Tl₂I₃) or other thallium trihalides is scientifically unsound due to fundamental differences in thermodynamic stability, oxidation state, and anion composition. The Tl–I phase diagram unequivocally demonstrates that TlI, Tl₂I₃, and TlI₃ are distinct compounds with unique thermodynamic parameters; for instance, TlI₃ melts peritectically at 404 K and possesses a standard Gibbs free energy of formation (−ΔG°₂₉₈ = 142.79 ± 0.73 kJ/mol) that differs significantly from that of Tl₂I₃ (−ΔG°₂₉₈ = 271.39 ± 1.47 kJ/mol) [1]. Furthermore, TlI₃ is uniquely characterized by its asymmetric triiodide (I₃⁻) anion, as opposed to the simple iodide (I⁻) anion found in TlI or the halide anions in other thallium trihalides [2]. This structural divergence directly influences its physical properties, reactivity, and potential application-specific performance, rendering generic 'thallium iodide' substitution a high-risk endeavor for experimental reproducibility and device functionality.

Thermodynamic mismatch Reported ΔG° and ΔH° differ from Tl₂I₃; may shift phase stability and reactivity.
Anion divergence I₃⁻ polyanion vs. simple I⁻ in TlI/Tl₂I₃ alters coordination chemistry.

TlI₃ Differentiation Evidence


Triiodide Anion vs. Thallium Trihalides

TlI₃ is structurally unique among the thallium trihalides. While thallium trifluoride (TlF₃), trichloride (TlCl₃), and tribromide (TlBr₃) are true thallium(III) compounds, TlI₃ is a thallium(I) salt containing the triiodide anion, I₃⁻ [1]. This is a binary, qualitative differentiation that defines its chemical behavior and stability. The presence of the I₃⁻ anion, rather than three separate I⁻ ions, is a fundamental distinction that directly impacts reactivity and coordination chemistry [1].

Anion Identity
Head-to-head
Tl⁺[I₃]⁻ vs Tl³⁺(X⁻)₃
Defines redox and coordination behavior for triiodide research.
Inorganic Chemistry Crystallography Material Science

Gibbs Free Energy: TlI₃ vs. Tl₂I₃

The standard Gibbs free energy of formation (ΔG°₂₉₈) provides a direct thermodynamic basis for differentiating TlI₃ from the other binary thallium iodide, Tl₂I₃. The values are distinct and non-interchangeable, confirming they are separate, stable phases within the Tl–I system [1].

Gibbs Free Energy
Head-to-head
~128.6 kJ/mol difference
Distinct thermodynamic signature; phase-specific procurement essential.
EMF-derived data; Tl₂I₃ is more stable
Thermodynamics Materials Chemistry Phase Equilibria

Enthalpy of Formation: TlI₃ vs. Tl₂I₃

The standard enthalpy of formation (ΔH°₂₉₈) for TlI₃ is significantly different from that of Tl₂I₃, reinforcing their classification as distinct chemical entities with different energetic profiles. This quantitative difference is essential for any energy balance calculation or thermal stability assessment [1].

Enthalpy of Formation
Head-to-head
~127 kJ/mol difference
Different energetic profile confirms distinct compound identity.
ΔΔH°₂₉₈; Tl₂I₃ more exothermic
Thermodynamics Calorimetry Energetic Materials

Orthorhombic Lattice Parameters

TlI₃ adopts an orthorhombic crystal structure (space group Pnma) with specific lattice parameters that distinguish it from other thallium iodides. These parameters serve as a definitive fingerprint for phase identification and purity verification via X-ray diffraction [1]. While TlI also exhibits an orthorhombic structure, its unit cell dimensions are different, reflecting the incorporation of molecular I₃⁻ units in TlI₃ versus simple I⁻ ions in TlI.

Lattice Parameters
Reported
a = 10.599 Å, b = 6.419 Å, c = 9.436 Å; Pnma
XRD fingerprint for unambiguous phase identification.
Crystallography Solid-State Physics X-ray Diffraction

Thallium Triiodide Applications


Triiodide and Polyhalide Research

The definitive structural identity of TlI₃ as a thallium(I) salt of the triiodide anion (Tl⁺[I₃]⁻) makes it a valuable model compound for investigating the unique properties of the asymmetric I₃⁻ unit [1]. This is a distinct application not served by other thallium halides, which contain simple monatomic halide ions. Research into bonding, vibrational spectroscopy, and electronic structure of polyhalides relies on well-characterized, crystalline sources of the I₃⁻ anion, for which TlI₃ is a suitable candidate.

Tl–I Phase Equilibrium Modeling

The experimentally determined thermodynamic functions for TlI₃ (ΔG°₂₉₈, ΔH°₂₉₈, S°₂₉₈) and its established melting behavior (peritectic at 404 K) are critical inputs for CALPHAD-type modeling and for constructing accurate phase diagrams of the thallium-iodine system [2]. Procuring high-purity TlI₃ enables researchers to validate these models or explore ternary and higher-order systems involving thallium iodides, an activity where substitution with TlI or Tl₂I₃ would yield erroneous results.

Orthorhombic Layered Crystal Studies

The well-defined orthorhombic lattice (space group Pnma, a = 10.599 Å, b = 6.419 Å, c = 9.436 Å) of TlI₃ provides a specific crystallographic framework for studies on crystal growth, anisotropic physical properties, and as a potential host for intercalation chemistry [3]. The presence of the linear I₃⁻ units within the layered structure is a key feature that differentiates it from the simpler ionic lattice of TlI, making it relevant for materials scientists exploring low-dimensional or anisotropic electronic phenomena.

Application
Selection Property
Validation Focus
Triiodide & Polyhalide Research
Triiodide anion identity (I₃⁻)
Vibrational / electronic structure of polyhalides
Phase Equilibrium Modeling
Thermodynamic functions (ΔG, ΔH, S)
CALPHAD input / phase diagram validation
Orthorhombic Crystal Studies
Orthorhombic Pnma lattice
X-ray diffraction / crystal growth parameters

Technical Documentation Hub

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42 linked technical documents
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